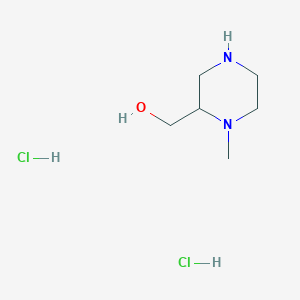

(1-Methyl-2-piperazinyl)methanol dihydrochloride

Description

The exact mass of the compound (1-Methyl-2-piperazinyl)methanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Methyl-2-piperazinyl)methanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-2-piperazinyl)methanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylpiperazin-2-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-7-4-6(8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUDQTSOHNKTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312784-83-0 | |

| Record name | (1-methylpiperazin-2-yl)methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a piperazine derivative of significant interest within the realms of medicinal chemistry and drug discovery. The piperazine moiety is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and its ability to confer favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of (1-Methyl-2-piperazinyl)methanol dihydrochloride, including its chemical identity, inferred physicochemical characteristics, and a detailed assessment of its safety profile based on data from structurally related compounds. Furthermore, this guide explores the potential applications and mechanistic pathways of piperazine-containing molecules, offering valuable insights for researchers utilizing this compound as a building block in the synthesis of novel therapeutic agents. Detailed experimental protocols for handling and characterization are also presented to ensure safe and effective laboratory use.

Chemical Identity and Structure

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a chiral organic compound featuring a piperazine ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 2-position. It is supplied as a dihydrochloride salt, which generally enhances its stability and solubility in aqueous media.

| Identifier | Value | Source |

| IUPAC Name | (1-methylpiperazin-2-yl)methanol;dihydrochloride | N/A |

| CAS Number | 1312784-83-0 | [1] |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [1] |

| Molecular Weight | 203.11 g/mol | [1] |

| Canonical SMILES | CN1CCN(C(CO)N1)C.Cl.Cl | N/A |

| Structure | methanol) |

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Justification Based on Analogous Compounds |

| Appearance | White to off-white solid | Piperazine and its salts are typically crystalline solids. |

| Melting Point | Likely a high-melting solid that may decompose upon heating. | The dihydrochloride salt form significantly increases the melting point compared to the free base. For instance, piperazine has a melting point of 106 °C, while its dihydrochloride salt has a much higher melting point. |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | As a salt, it has a very high boiling point and is more likely to decompose before boiling. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt structure significantly enhances aqueous solubility. Piperazine dihydrochloride is highly soluble in water[2]. Piperazine itself is also soluble in methanol[3]. |

| pKa | Two pKa values are expected due to the two nitrogen atoms in the piperazine ring. The pKa of the tertiary amine (N-methyl) is likely to be slightly lower than that of the secondary amine in piperazine due to the electron-donating effect of the methyl group. A study on piperazine derivatives provides context for these values[4]. | Piperazine has pKa values of approximately 5.68 and 9.82. The presence of a methyl group is expected to influence these values. |

| Stability | The dihydrochloride salt is expected to be more stable than the free base. It should be stored in a dry, well-sealed container at room temperature to prevent moisture absorption. Some piperazine compounds are light-sensitive[5]. A related compound, Di(1-piperazinyl)methanone Dihydrochloride, is stable at around +4°C and should be stored in well-closed containers at room temperature, avoiding moisture[6]. | Hydrochloride salts of amines are generally more stable and less prone to degradation than their free base counterparts. |

Safety and Handling

No specific safety data sheet (SDS) is available for (1-Methyl-2-piperazinyl)methanol dihydrochloride. Therefore, a conservative approach to handling is imperative, based on the known hazards of similar piperazine derivatives.

GHS Hazard Classification (Inferred)

Based on the hazard classifications of 1-methylpiperazine and 1-methylpiperazine dihydrochloride, the following GHS classifications can be anticipated:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled[7].

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns[7][8].

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage[7][8].

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction or respiratory irritation[6][7][8].

Recommended Handling Precautions

Given the inferred hazards, the following handling procedures are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with the solid in a way that generates dust, or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications and Mechanism of Action in Drug Discovery

While there is no specific information on the biological activity or applications of (1-Methyl-2-piperazinyl)methanol dihydrochloride itself, its structural components suggest its primary utility as a chiral building block in the synthesis of more complex, biologically active molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, and its incorporation into drug candidates can be attributed to several key factors:

-

Pharmacokinetic Enhancement: The piperazine moiety can improve the aqueous solubility and oral bioavailability of a drug molecule, crucial parameters for effective drug delivery[10].

-

Scaffolding and Linker Chemistry: It serves as a versatile scaffold to which various pharmacophoric groups can be attached, allowing for the precise spatial orientation required for optimal interaction with biological targets[9].

-

Biological Activity: The piperazine ring itself can be a key pharmacophore, interacting directly with biological targets. Piperazine derivatives have demonstrated a vast range of biological activities, including:

-

Anticancer Activity: Several FDA-approved kinase inhibitors, such as Palbociclib and Ribociclib, incorporate a piperazine ring that interacts with the solvent-exposed region of the kinase[3]. Some piperazine derivatives have also been shown to induce apoptosis in cancer cells.

-

Central Nervous System (CNS) Activity: The piperazine structure is found in numerous antipsychotic and antidepressant medications, such as Loxapine and Mirtazapine, which target dopamine and serotonin receptors[5][8].

-

Antimicrobial and Antiparasitic Activity: Certain piperazine derivatives have shown promise as antimicrobial and antiparasitic agents. For instance, some derivatives are being investigated for their ability to bind to GABA receptors in parasites, leading to paralysis[2].

-

The "(1-Methyl-2-piperazinyl)methanol" portion of the molecule provides multiple points for further chemical modification, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Workflow for Utilizing (1-Methyl-2-piperazinyl)methanol Dihydrochloride in Drug Discovery

Caption: A generalized workflow for the use of (1-Methyl-2-piperazinyl)methanol dihydrochloride as a scaffold in a drug discovery program.

Experimental Protocols

Protocol for Safe Handling and Preparation of a Stock Solution

This protocol outlines the steps for safely handling the solid compound and preparing a stock solution for experimental use.

-

Preparation:

-

Ensure a calibrated analytical balance, appropriate glassware (e.g., volumetric flask), and solvent are available.

-

Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

Perform all operations within a certified chemical fume hood.

-

-

Weighing the Compound:

-

Carefully weigh the desired amount of (1-Methyl-2-piperazinyl)methanol dihydrochloride onto weighing paper or directly into a tared weighing boat.

-

Avoid creating dust. If any static is present, use an anti-static gun.

-

-

Dissolution:

-

Transfer the weighed solid into a volumetric flask of the desired volume.

-

Add a small amount of the chosen solvent (e.g., sterile, deionized water or DMSO) to the flask to wet the solid.

-

Gently swirl the flask to begin dissolving the compound.

-

Continue to add the solvent in portions, swirling between additions, until the solid is completely dissolved.

-

Bring the solution to the final volume with the solvent, ensuring the meniscus is at the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Storage of Stock Solution:

-

Transfer the stock solution to a clearly labeled, sealed container.

-

Store at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.

-

Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for the safe preparation of a stock solution of (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Conclusion

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a valuable chemical entity for researchers and drug development professionals. While specific data on its intrinsic biological activity is lacking, its structural features firmly place it as a versatile chiral building block for the synthesis of novel compounds with therapeutic potential. The well-documented importance of the piperazine scaffold in a multitude of approved drugs underscores the potential of its derivatives. By understanding its inferred physicochemical properties and adhering to strict safety protocols derived from related compounds, researchers can effectively and safely utilize this compound in their synthetic and drug discovery endeavors. Future research focused on the derivatization of (1-Methyl-2-piperazinyl)methanol dihydrochloride and the biological evaluation of the resulting compounds will be crucial in unlocking its full potential in the development of next-generation therapeutics.

References

-

Chaudhary, P., & Kumar, R. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]

-

Cozzini, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5143. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

-

Perumal, K., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Oncology Letters, 11(3), 2035–2043. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734715, 1-Methylpiperazine dihydrochloride. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

-

Singh, S., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 438-456. Retrieved from [Link]

-

Lead Sciences. (n.d.). (1-Methylpiperazin-2-yl)methanol dihydrochloride. Retrieved from [Link]

Sources

- 1. Di(1-piperazinyl)methanone Dihydrochloride | 208711-30-2 | Benchchem [benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]

- 4. Mirtazapine - Wikipedia [en.wikipedia.org]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DailyMed - LOXAPINE capsule [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile physicochemical properties and its prevalence in a multitude of FDA-approved drugs. Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it an invaluable tool for drug designers. This guide focuses on a specific, yet crucial, derivative: (1-Methyl-2-piperazinyl)methanol dihydrochloride. This compound serves as a key building block in the synthesis of complex pharmaceutical agents, most notably as an intermediate in the development of dual orexin receptor antagonists for the treatment of insomnia. This document aims to provide a comprehensive technical overview, from its fundamental properties to its synthesis and application, tailored for the discerning scientific audience.

Chemical Identity and Physicochemical Properties

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a salt of the N-methylated piperazine derivative bearing a hydroxymethyl group at the 2-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for various synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1312784-83-0 | N/A |

| Molecular Formula | C₆H₁₆Cl₂N₂O | N/A |

| Molecular Weight | 219.11 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and methanol | N/A |

| Free Base CAS | 141108-61-4 | N/A |

| Free Base Formula | C₆H₁₄N₂O | N/A |

| Free Base Mol. Wt. | 130.19 g/mol | N/A |

The presence of a chiral center at the 2-position of the piperazine ring means that (1-Methyl-2-piperazinyl)methanol can exist as a racemic mixture or as individual enantiomers. The stereochemistry of this intermediate is often critical for the biological activity of the final drug substance.

Synthesis and Purification

The synthesis of (1-Methyl-2-piperazinyl)methanol dihydrochloride can be approached through several strategic routes. A common and logical pathway involves the reduction of a corresponding carboxylic acid or ester derivative, which itself can be derived from amino acid precursors.

Proposed Synthetic Workflow

A plausible and efficient synthesis commences with a protected piperazine-2-carboxamide, which is then methylated and subsequently reduced. The final step involves deprotection and salt formation.

Caption: Proposed synthetic workflow for (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of Piperazine-2-carboxamide

-

Dissolve piperazine-2-carboxamide (1 eq.) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.1 eq.) and cool the mixture to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine-2-carboxamide.

Step 2: N-Methylation

-

Suspend sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of N-Boc-piperazine-2-carboxamide (1 eq.) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (MeI) (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-N'-methyl-piperazine-2-carboxamide.

Step 3: Reduction of the Amide

-

To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF at 0 °C, add a solution of N-Boc-N'-methyl-piperazine-2-carboxamide (1 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Cool the mixture to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain crude (N-Boc-1-Methyl-2-piperazinyl)methanol.

Step 4: Deprotection and Salt Formation

-

Dissolve the crude (N-Boc-1-Methyl-2-piperazinyl)methanol in a solution of 4 M HCl in dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to afford a solid.

-

Filter the solid and dissolve it in a minimal amount of methanol.

-

Bubble hydrogen chloride gas through the solution until saturation.

-

Add diethyl ether to precipitate the dihydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Purification and Characterization

The final product should be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Proposed Analytical Methods

| Technique | Parameters | Expected Results |

| HPLC | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% TFA; Detection: UV at 210 nm | A single major peak indicating high purity. |

| ¹H NMR | Solvent: D₂O or DMSO-d₆ | Signals corresponding to the methyl, methylene, and methine protons of the piperazine ring and the hydroxymethyl group. |

| ¹³C NMR | Solvent: D₂O or DMSO-d₆ | Resonances for all six unique carbon atoms in the molecule. |

| MS (ESI+) | N/A | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 131.11. |

Applications in Drug Discovery and Development

The primary application of (1-Methyl-2-piperazinyl)methanol dihydrochloride is as a crucial building block in the synthesis of pharmaceuticals. Its bifunctional nature, possessing both a secondary amine within the piperazine ring and a primary alcohol, allows for sequential and regioselective functionalization.

Intermediate for Orexin Receptor Antagonists

This compound is a key intermediate in the synthesis of dual orexin receptor antagonists, such as suvorexant, which are used for the treatment of insomnia. The piperazine moiety often serves as a central scaffold to which other pharmacophoric groups are attached. The stereochemistry at the C2 position of the piperazine ring is critical for the desired pharmacological activity of the final drug molecule.

Caption: Role of (1-Methyl-2-piperazinyl)methanol as a key intermediate.

The piperazine ring system is frequently employed in medicinal chemistry to improve the aqueous solubility and oral bioavailability of drug candidates. The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and potentially facilitating interactions with biological targets.

Safety and Handling

As with all chemical reagents, (1-Methyl-2-piperazinyl)methanol dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established chemical transformations. The strategic importance of this intermediate, particularly in the development of novel therapeutics for sleep disorders, underscores the enduring utility of the piperazine scaffold in drug discovery. Researchers and process chemists working with this compound should have a thorough understanding of its properties, synthesis, and safe handling practices to effectively utilize it in their research and development endeavors.

References

A comprehensive list of references is not available as this guide is a synthesis of information from various sources on similar compounds and general chemical principles, rather than a direct summary of a single publication on this specific molecule. The synthetic and analytical methods described are based on standard organic chemistry laboratory practices and information gleaned from patents and articles on related piperazine derivatives. For specific applications, researchers should consult the primary literature and patents related to the synthesis of their target molecules, such as suvorexant and other orexin receptor antagonists.

An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol Dihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Methyl-2-piperazinyl)methanol dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, outlines a plausible synthetic pathway with step-by-step protocols, and discusses its potential applications based on the known biological activities of related piperazine derivatives.

Chemical Structure and Properties

(1-Methyl-2-piperazinyl)methanol dihydrochloride is the hydrochloride salt of (1-Methyl-2-piperazinyl)methanol. The core of this molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific derivative, a methyl group is attached to the nitrogen at position 1, and a hydroxymethyl group is attached to the carbon at position 2. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in biological assays.

Key Chemical Information:

| Property | Value | Source |

| IUPAC Name | (1-methylpiperazin-2-yl)methanol;dihydrochloride | N/A |

| CAS Number | 1312784-83-0 | N/A |

| Molecular Formula | C₆H₁₆Cl₂N₂O | N/A |

| Molecular Weight | 203.11 g/mol | N/A |

| Stereochemistry | Racemic | N/A |

The presence of a chiral center at the C2 position of the piperazine ring means that (1-Methyl-2-piperazinyl)methanol can exist as a pair of enantiomers. The commercially available product is often a racemic mixture.

Structural Visualization:

Caption: Chemical structure of (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Synthesis and Characterization

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Experimental Protocols

Step 1: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid

This initial step involves the protection of both nitrogen atoms of the piperazine ring using di-tert-butyl dicarbonate (Boc anhydride) to prevent side reactions in the subsequent reduction step.

-

Dissolve piperazine-2-carboxylic acid dihydrochloride in a mixture of water and a suitable organic solvent like dichloromethane.

-

Cool the solution in an ice bath and add a base, such as sodium hydroxide, to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Slowly add a solution of di-tert-butyl dicarbonate in the organic solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an acidic workup by separating the organic layer and washing it with a dilute acid solution (e.g., 1M HCl) to remove any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Step 2: Synthesis of (1,4-Di-Boc-piperazin-2-yl)methanol

The carboxylic acid functional group of the protected intermediate is then reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and slowly add a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, a 15% aqueous solution of sodium hydroxide, and then water again, while maintaining a low temperature.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Step 3: Synthesis of (Piperazin-2-yl)methanol

The Boc protecting groups are removed under acidic conditions to yield the free piperazine derivative.

-

Dissolve the (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

Stir the reaction at room temperature for a few hours until the deprotection is complete, as indicated by TLC.

-

The product, (piperazin-2-yl)methanol dihydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

To obtain the free base, the dihydrochloride salt can be neutralized with a base and extracted into an organic solvent.

Step 4: Synthesis of (1-Methyl-2-piperazinyl)methanol

The final step involves the selective methylation of the N1-position of the piperazine ring. The Eschweiler-Clarke reaction is a suitable method for this transformation, as it uses formaldehyde as the methyl source and formic acid as the reducing agent, and it is known to be effective for the methylation of primary and secondary amines.[5][6]

-

To a solution of (piperazin-2-yl)methanol in formic acid, add an aqueous solution of formaldehyde.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete. The progress can be monitored by TLC or GC-MS.

-

Cool the reaction mixture and make it basic by the addition of a strong base, such as sodium hydroxide.

-

Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Final Step: Formation of the Dihydrochloride Salt

-

Dissolve the purified (1-Methyl-2-piperazinyl)methanol in a minimal amount of a suitable solvent like isopropanol or ether.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Characterization

As specific spectral data for (1-Methyl-2-piperazinyl)methanol dihydrochloride is not publicly available, the following are expected characteristic signals based on the analysis of its structure and comparison with similar compounds.

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the hydroxymethyl protons (doublet of doublets), the proton on the chiral carbon, and the protons of the piperazine ring (a series of multiplets). The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the N-methyl carbon, the hydroxymethyl carbon, the chiral carbon, and the four carbons of the piperazine ring. |

| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the secondary amine. C-H stretching bands around 2800-3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base (C₆H₁₄N₂O) and characteristic fragmentation patterns. |

Potential Applications in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a wide range of clinically used drugs.[7] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The introduction of a methyl group can modulate the basicity of the nitrogen it is attached to and can also influence the compound's metabolic stability. The hydroxymethyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Given the structural features of (1-Methyl-2-piperazinyl)methanol, it can be considered as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in various areas, including:

-

Antimicrobial and Antifungal Agents: Many piperazine derivatives have demonstrated significant activity against a range of bacteria and fungi.[8] The specific substitution pattern of (1-Methyl-2-piperazinyl)methanol could be explored for the development of new anti-infective agents.

-

Central Nervous System (CNS) Disorders: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[9] Derivatives of (piperazin-2-yl)methanol have been investigated for their affinity to sigma-receptors, which are implicated in various neurological and psychiatric conditions.[10]

-

Anticancer Agents: The piperazine scaffold is present in several modern anticancer drugs.[11] The structural motifs of (1-Methyl-2-piperazinyl)methanol could be incorporated into novel compounds designed to target cancer-related pathways.

-

Antidiabetic Agents: Some piperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[12]

Safety and Handling

The parent compound, 2-methylpiperazine, is classified as flammable, corrosive, and an irritant.[13][14] Piperazine dihydrochloride is known to cause skin and eye irritation.[15] Therefore, it is prudent to assume that (1-Methyl-2-piperazinyl)methanol dihydrochloride may have similar hazardous properties.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a chiral piperazine derivative with potential as a versatile building block in drug discovery and medicinal chemistry. While specific data on its synthesis and biological activity are limited in the public domain, this guide has provided a plausible synthetic route based on established chemical principles and has outlined its potential applications based on the well-documented importance of the piperazine scaffold in pharmacologically active compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Clark, R. D., & Elbaum, D. (2001). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Organic Process Research & Development, 5(6), 630-633.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. (2024). Journal of Organic Chemistry.

- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.

- Weipert, E. A. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.

- ChemicalBook. (n.d.). (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis.

- Li, J., et al. (2019).

- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.

- Zhang, J., et al. (2008).

- Nur-Hidayah, A. R., et al. (2021). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 11(1), 1-13.

- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.

- Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

- Zhang, J., et al. (2015).

- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.

- Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.

- Fisher Scientific. (2024). SAFETY DATA SHEET: Piperazine, 2-methyl-.

- Al-Qaisi, J. A., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(7), 896-906.

- Cankılıç, M. Y., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Methylpiperazine.

- Wikipedia. (2024). Sildenafil.

- JoVE. (2025). Amides to Amines: LiAlH4 Reduction.

- Sdfine. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet.

- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.

- Wang, Y., et al. (2023).

- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.

- Fluorochem. (n.d.). (S)-4-N-Boc-2-Hydroxymethyl-piperazine.

- Spectrum Chemical. (2007). Material Safety Data Sheet: Piperazine Dihydrochloride.

- Khan, I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-17.

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299-3311.

- Wikipedia. (2024). Mirtazapine.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Methylpiperazine.

- Sigma-Aldrich. (n.d.). n-methyl piperazine.

- ACS Publications. (1953). The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Journal of the American Chemical Society, 75(2), 449-450.

- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 9. Mirtazapine - Wikipedia [en.wikipedia.org]

- 10. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.fi [fishersci.fi]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1-Methyl-2-piperazinyl)methanol dihydrochloride

Preamble: Charting a Course into the Unknown

The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle with two opposing nitrogen atoms that imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1][2] This versatile structure is a cornerstone in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system disorders to oncology.[3][4] Piperazine derivatives have been shown to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, ion channels such as GABA receptors, and various enzymes.[4][5][6]

While the broader family of piperazine-containing molecules is well-studied, the specific compound, (1-Methyl-2-piperazinyl)methanol dihydrochloride, remains largely uncharacterized in publicly accessible scientific literature. Its precise mechanism of action has not been elucidated. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a strategic whitepaper, outlining a comprehensive, multi-tiered experimental framework designed to systematically uncover, validate, and characterize the molecular mechanism of this compound. We will proceed from foundational target screening to detailed functional analysis, providing both the "how" and the "why" behind each experimental choice, reflecting a robust, field-proven approach to drug discovery and mechanism of action (MOA) studies.

Part 1: Structural Analysis and Mechanistic Hypothesis Generation

The molecular structure of (1-Methyl-2-piperazinyl)methanol dihydrochloride provides initial clues to its potential biological targets. The core piperazine ring is a known pharmacophore for various CNS receptors. The N-methyl group and the C2-methanol substitution are key features to consider.

-

The N-Methyl Piperazine Moiety: This feature is common in compounds targeting monoaminergic systems. For instance, various antipsychotics and antidepressants feature this scaffold to interact with serotonin (5-HT) and dopamine (D) receptors.[4]

-

The C2-Methanol Group: This chiral center introduces stereospecificity, which could be critical for receptor affinity and selectivity. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a receptor's binding pocket.

Based on these structural features and the known pharmacology of related piperazine derivatives, we can formulate several primary hypotheses for the mechanism of action of (1-Methyl-2-piperazinyl)methanol dihydrochloride:

-

Monoamine Receptor Modulation: The compound may act as an agonist, antagonist, or partial agonist at serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) or dopamine (e.g., D2, D3) receptors, a common mechanism for piperazine-based CNS drugs.[3][7]

-

α-Adrenergic Receptor Antagonism: Similar to the tetracyclic antidepressant mirtazapine, which contains a piperazine-azepine structure, the compound could exhibit antagonist activity at α2-adrenergic receptors.[8]

-

Sigma Receptor Interaction: Chiral (piperazin-2-yl)methanol derivatives have demonstrated significant affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and diseases.[6]

-

GABA Receptor Modulation: Although less common for this specific substitution pattern, some piperazine compounds exhibit activity at GABAA receptors, suggesting a potential role in modulating inhibitory neurotransmission.[5]

These hypotheses provide the foundation for a targeted and logical experimental investigation.

Part 2: Experimental Workflow for MOA Elucidation

A systematic approach is required to move from hypothesis to validated mechanism. The following workflow is designed as a self-validating cascade, where the results of each stage inform the design of the next.

Workflow Overview Diagram

Caption: Figure 1. Phased experimental workflow for MOA elucidation.

Phase 1: Target Identification & Affinity Determination

The initial goal is to broadly screen the compound against a wide range of potential biological targets to identify primary interaction partners ("hits").

Protocol 1: Broad Panel Screening

The most efficient first step is to submit the compound to a commercial broad panel screening service (e.g., Eurofins SafetyScreen or similar). These panels typically include hundreds of GPCRs, ion channels, transporters, and enzymes.

-

Rationale: This unbiased approach maximizes the probability of identifying unexpected targets while efficiently testing our primary hypotheses. A standard assay concentration of 10 µM is typically used to identify interactions of potential physiological relevance.

Protocol 2: Radioligand Binding Assay for Ki Determination

Once initial hits are identified from the broad screen (e.g., >50% inhibition at 10 µM), the next step is to determine the compound's binding affinity (Ki) for each validated target.

-

Causality: The Ki (inhibitory constant) is a measure of the intrinsic affinity of a ligand for a receptor. A lower Ki value indicates higher affinity. This quantitative data is crucial for ranking the potency of the compound at different targets and prioritizing which interactions are most likely to be pharmacologically relevant.

Step-by-Step Methodology (Example: Dopamine D2 Receptor)

-

Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293-D2L).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Radioligand: Select a suitable high-affinity radioligand for the D2 receptor, such as [3H]-Spiperone.

-

Competition Binding:

-

Set up a series of tubes or a 96-well plate.

-

To each well, add:

-

A fixed concentration of [3H]-Spiperone (typically at its Kd concentration).

-

A serial dilution of the test compound, (1-Methyl-2-piperazinyl)methanol dihydrochloride (e.g., from 100 µM down to 0.1 nM).

-

Receptor-expressing cell membranes.

-

-

Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known D2 antagonist, e.g., 10 µM Haloperidol).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Summary Table (Hypothetical Results)

| Target Receptor | Radioligand | Ki (nM) of Test Compound |

| Dopamine D2 | [3H]-Spiperone | 85 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 25 |

| Serotonin 5-HT2C | [3H]-Mesulergine | 45 |

| Sigma-1 (σ1) | [3H]-(+)-Pentazocine | 150 |

| Histamine H1 | [3H]-Pyrilamine | >1000 |

This table presents hypothetical data for illustrative purposes.

Phase 2: Functional Characterization

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state).

Protocol 3: In Vitro Functional Assays

The choice of functional assay depends on the receptor's signaling mechanism. For GPCRs like 5-HT2A, which couple to Gq, a calcium flux assay is appropriate.

Step-by-Step Methodology (Example: 5-HT2A Antagonism via Calcium Flux)

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Mode Assay:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of (1-Methyl-2-piperazinyl)methanol dihydrochloride for a set period (e.g., 15-30 minutes).

-

Add a fixed concentration of a known 5-HT2A agonist (e.g., Serotonin or a selective agonist) at its EC80 concentration (the concentration that gives 80% of the maximal response).

-

-

Signal Detection: Measure the resulting fluorescence signal, which corresponds to the intracellular calcium concentration, using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis:

-

Plot the agonist-induced response as a function of the test compound's concentration.

-

Fit the data to a dose-response inhibition curve to determine the IC50, which represents the concentration of the antagonist required to reduce the agonist's effect by half.

-

Visualizing the Signaling Pathway (Hypothetical 5-HT2A Antagonism)

Caption: Figure 2. Hypothetical 5-HT2A receptor signaling pathway.

Conclusion: Synthesizing a Mechanistic Narrative

The successful execution of this multi-phased research plan will provide a comprehensive understanding of the mechanism of action for (1-Methyl-2-piperazinyl)methanol dihydrochloride. By progressing from broad, unbiased screening to high-resolution affinity and functional characterization, we can confidently identify the primary molecular targets, determine the nature of the interaction (e.g., antagonist), and quantify its potency. The hypothetical results presented—suggesting a primary mechanism as a 5-HT2A/5-HT2C antagonist with weaker activity at the D2 receptor—illustrate how data from these assays build a cohesive and defensible mechanistic story. This foundational knowledge is the bedrock upon which all further preclinical and clinical development for a novel chemical entity is built, providing the critical insights needed for researchers, scientists, and drug development professionals to advance the therapeutic potential of new compounds.

References

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central, National Library of Medicine. [Link]

-

Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Semantic Scholar. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Library of Medicine. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, National Library of Medicine. [Link]

-

Mirtazapine. Wikipedia. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed, National Library of Medicine. [Link]

-

Piperazine | C4H10N2. PubChem, National Library of Medicine. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di(1-piperazinyl)methanone Dihydrochloride | 208711-30-2 | Benchchem [benchchem.com]

- 6. (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | 1263286-37-8 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mirtazapine - Wikipedia [en.wikipedia.org]

(1-Methyl-2-piperazinyl)methanol dihydrochloride molecular weight

An In-depth Technical Guide to (1-Methyl-2-piperazinyl)methanol Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(1-Methyl-2-piperazinyl)methanol dihydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a functionalized piperazine derivative, it serves as a versatile building block in the synthesis of complex molecular architectures, particularly for drug candidates. The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to orient pharmacophoric elements for optimal target engagement.[1] This guide provides a comprehensive technical overview of (1-methyl-2-piperazinyl)methanol dihydrochloride, detailing its physicochemical properties, proposing a robust synthetic pathway, outlining methods for analytical validation, and discussing its potential applications in modern drug discovery, particularly in the context of kinase inhibition.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a ubiquitous feature in a vast array of FDA-approved drugs.[1][2] Its prevalence is not coincidental but rather a result of its unique combination of structural and chemical properties. The two nitrogen atoms provide key points for chemical modification and can be protonated at physiological pH, which often enhances the aqueous solubility and bioavailability of a drug molecule.[1] This is a critical consideration in drug design, as poor solubility can terminate the development of an otherwise promising candidate.

Furthermore, the piperazine ring acts as a conformationally constrained linker, holding different parts of a molecule in a specific spatial orientation. This is crucial for precise interaction with biological targets like enzymes and receptors.[3] Molecules like (1-Methyl-2-piperazinyl)methanol dihydrochloride are particularly valuable as they are not simple, symmetrical piperazines. They possess chirality and multiple functionalization points—the secondary amine, the tertiary amine, and the hydroxyl group—allowing for directional and stereospecific incorporation into larger, more complex drug molecules.

Physicochemical Properties and Characterization

(1-Methyl-2-piperazinyl)methanol dihydrochloride is typically supplied as a racemic, solid material.[4] The dihydrochloride salt form enhances stability and solubility in aqueous media compared to the free base. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O · 2HCl | [4] |

| Molecular Weight | 203 g/mol | [4] |

| CAS Number | 1312784-83-0 | [4] |

| Form | Solid | [4] |

| Stereochemistry | Racemic | [4] |

| LogP | -0.75 | [4] |

| Rotatable Bonds | 1 | [4] |

Structure:

The molecule consists of a piperazine ring substituted at the 1-position with a methyl group and at the 2-position with a hydroxymethyl (-CH₂OH) group. The two nitrogen atoms of the piperazine ring are protonated by two equivalents of hydrochloric acid.

Proposed Retrosynthetic and Forward Synthesis Pathway

While (1-Methyl-2-piperazinyl)methanol dihydrochloride is available commercially as a building block, detailed synthetic preparations are not extensively published in peer-reviewed literature. Therefore, this section outlines a logical and robust synthetic strategy based on well-established principles of organic chemistry, providing the causal reasoning behind the selection of reagents and protective groups.

The core challenge in synthesizing this molecule is the selective functionalization of the piperazine ring, which has two distinct nitrogen atoms. A common and effective strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

Rationale: The forward synthesis begins with the selective protection of one nitrogen atom, allowing the other to be methylated. Subsequent chemical transformations yield the desired product. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the N4 nitrogen due to its stability under the conditions required for N-methylation and ester reduction, and its clean removal under acidic conditions, which simultaneously facilitates the formation of the desired dihydrochloride salt.

Caption: Proposed forward synthesis workflow.

-

Step 1: Selective N4-Boc Protection:

-

Dissolve piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide (NaOH) to deprotonate the carboxylic acid and secondary amine.

-

Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) at 0-5 °C. The less sterically hindered N4 nitrogen will be preferentially protected.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by acidifying to pH ~3 and extracting the product into an organic solvent.

-

-

Step 2: N1-Methylation:

-

Dissolve the N4-Boc protected intermediate in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N1 amine.

-

Add one equivalent of a methylating agent, such as methyl iodide (CH₃I).

-

Stir at room temperature until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product.

-

-

Step 3: Reduction of the Carboxylic Acid to the Alcohol:

-

Causality: Direct reduction of a carboxylic acid in the presence of a Boc group can be challenging. A more reliable method is to first convert it to an ester, which is more readily reduced.

-

Dissolve the product from Step 2 in methanol (MeOH) and add a catalytic amount of strong acid (e.g., H₂SO₄) to form the methyl ester via Fischer esterification.

-

Once the ester is formed and isolated, dissolve it in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C and slowly add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄). This agent is chosen for its high reactivity, which is necessary to reduce the ester efficiently.

-

After the reaction is complete, quench sequentially with water, 15% NaOH solution, and more water (Fieser workup) to precipitate the aluminum salts, which can then be filtered off.

-

-

Step 4: Deprotection and Dihydrochloride Salt Formation:

-

Dissolve the purified alcohol from the previous step in a solvent such as diethyl ether or methanol.

-

Add an excess of a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl).

-

The acidic conditions will cleave the Boc protecting group and protonate both nitrogen atoms.

-

The desired (1-Methyl-2-piperazinyl)methanol dihydrochloride product will typically precipitate out of the solution as a white solid.

-

The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Analytical Validation and Quality Control

Ensuring the identity, purity, and structural integrity of the final compound is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Caption: Standard analytical workflow for compound validation.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

-

Detection: UV detector at 210 nm (as the compound lacks a strong chromophore).

-

-

Expected Result: A single major peak representing >95% of the total integrated area.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Protocol: Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

-

Expected Result: In positive ion mode, the instrument should detect the mass of the free base (C₆H₁₄N₂O). The expected [M+H]⁺ ion would have an m/z of approximately 131.12.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous confirmation of the chemical structure. The sample is typically neutralized to the free base for clearer spectra.

-

¹H NMR (in CDCl₃ or D₂O): Expect distinct signals for the methyl group (singlet, ~2.3 ppm), the hydroxymethyl protons (-CH₂OH, doublet of doublets, ~3.5-3.8 ppm), and a complex series of multiplets for the seven piperazine ring protons between ~2.0-3.5 ppm.

-

¹³C NMR (in CDCl₃ or D₂O): Expect six distinct carbon signals corresponding to the methyl carbon, the hydroxymethyl carbon, and the four unique carbons of the piperazine ring.

-

Relevance and Application in Drug Discovery: A Kinase Inhibitor Perspective

The true value of (1-Methyl-2-piperazinyl)methanol dihydrochloride lies in its potential as a scaffold for building potent and selective drug candidates. The piperazine moiety is a key component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]

Mechanism of Action Context: Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. Kinase inhibitors are typically small molecules designed to fit into the ATP-binding pocket of a specific kinase, preventing it from functioning.

The (1-Methyl-2-piperazinyl)methanol scaffold is well-suited for this role. The secondary amine can be used to attach the scaffold to a core heterocyclic system that interacts with the "hinge region" of the kinase. The hydroxymethyl group can be further modified or can form hydrogen bonds with the protein. The methylated nitrogen often projects out into the solvent-exposed region of the binding site, where it can improve solubility without disrupting key binding interactions.[1]

Caption: Role of a hypothetical inhibitor in a signaling cascade.

Conclusion

(1-Methyl-2-piperazinyl)methanol dihydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug discovery professionals. Its combination of a privileged piperazine scaffold, chirality, and multiple points for synthetic elaboration makes it a high-value building block for creating novel therapeutics. This guide has provided a technical framework for understanding its properties, a logical pathway for its synthesis, and a robust protocol for its analytical validation. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such well-defined molecular scaffolds in the rational design of new medicines will only increase.

References

-

(Piperazin-1-yl)methanol | C5H12N2O | CID 14324883. PubChem. Available at: [Link]

-

1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715. PubChem. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

Piperazine | C4H10N2 | CID 4837. PubChem. Available at: [Link]

-

Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-2-piperazinyl)methanol Dihydrochloride

Introduction: The Significance of the Substituted Piperazine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to favorably modulate the physicochemical properties of drug candidates.[1] The introduction of substituents onto the piperazine ring allows for the fine-tuning of characteristics such as solubility, lipophilicity, and acid-base properties (pKa), which are paramount for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

This technical guide provides a comprehensive examination of the physicochemical properties of (1-Methyl-2-piperazinyl)methanol dihydrochloride (CAS No: 1312784-83-0), a chiral substituted piperazine derivative of interest in discovery chemistry. While specific experimental data for this compound is not extensively published, this document, grounded in the established principles of physical organic chemistry and data from closely related analogues, offers a robust framework for its characterization. We will delve into its core properties, provide field-proven experimental protocols for their determination, and explain the causal reasoning behind these analytical choices.

Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful drug development. For (1-Methyl-2-piperazinyl)methanol dihydrochloride, these properties dictate its handling, formulation, and behavior in biological systems.

Identity and Structure

-

Chemical Name: (1-Methyl-2-piperazinyl)methanol dihydrochloride[3]

-

CAS Number: 1312784-83-0[3]

-

Molecular Formula: C₆H₁₆Cl₂N₂O[3]

-

Molecular Weight: 203.11 g/mol [3]

-

Appearance: White to yellow powder or crystals.[4]

-

Purity: Typically available at ≥95%.[3]

-

Storage: Should be stored sealed in a dry environment at room temperature.[3][4]

The structure features a piperazine ring with a methyl group on one nitrogen (N1) and a hydroxymethyl group on an adjacent carbon (C2). The presence of two hydrochloride moieties indicates that both nitrogen atoms are protonated, forming a salt. This salt form is generally chosen to enhance stability and aqueous solubility compared to the free base (CAS: 141108-61-4).[5][6]

Data Summary and Estimated Properties

The following table summarizes the known and estimated physicochemical properties. As comprehensive experimental data for the target compound is limited, values for closely related compounds, namely 1-Methylpiperazine and Piperazine, are provided for comparative purposes.

| Property | (1-Methyl-2-piperazinyl)methanol dihydrochloride | 1-Methylpiperazine (Free Base) | Piperazine (Free Base) | Rationale for Estimation & Significance |

| Melting Point (°C) | Estimated: >200 (decomposes) | -6[7] | 106 - 108[8] | The dihydrochloride salt form significantly increases the melting point due to strong ionic lattice forces, similar to how Piperazine Dihydrochloride melts at 318-320°C.[8] A high melting point suggests good crystalline packing and thermal stability. |

| Solubility | Estimated: High in Water; Soluble in Methanol | Soluble in Water, Methanol, Chloroform[9] | Freely soluble in Water; Soluble in Ethanol, Methanol[8][10] | The dihydrochloride salt structure, with its ionic nature and the hydrophilic hydroxymethyl group, strongly suggests high aqueous solubility. This is a critical property for formulating parenteral dosage forms and for ensuring dissolution in oral formulations. |

| pKa (Acid Dissociation Constant) | Estimated pKa₁: ~4-5Estimated pKa₂: ~8-9 | pKa₁: 4.94pKa₂: 9.09[9] | pKa₁: 5.35pKa₂: 9.73[8] | The pKa values are crucial for predicting the ionization state of the molecule at physiological pH (7.4). The N-methyl group (a tertiary amine) and the secondary amine at N4 will have distinct basicities. N-alkylation typically reduces the pKa compared to the parent secondary amine.[11][12] The hydroxymethyl group at C2 may have a minor electron-withdrawing inductive effect, slightly lowering the basicity of the adjacent N-H. The lower pKa corresponds to the tertiary amine, while the higher pKa corresponds to the secondary amine. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, every property must be verifiable through robust experimental protocols. The following sections detail the methodologies for determining the key physicochemical parameters of (1-Methyl-2-piperazinyl)methanol dihydrochloride.

Determination of Melting Point by Capillary Method

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure crystalline substance, while a broad range can indicate impurities or the presence of multiple crystalline forms (polymorphs). The capillary method is a standard, reliable technique that requires minimal sample.[8]

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent or moisture.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point. For a dihydrochloride salt, decomposition may be observed instead of a clear melting transition.

Aqueous Solubility Determination by the Shake-Flask Method

Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability.[8] The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the solute. Given the expected high solubility, careful quantification is necessary.

Methodology:

-

Sample Preparation: Add an excess amount of (1-Methyl-2-piperazinyl)methanol dihydrochloride to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution. Quantify the concentration of the dissolved compound using a validated analytical method. Since the molecule lacks a strong UV chromophore, HPLC with derivatization or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[13]

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa values govern the ionization state of a molecule at different pH levels, which profoundly impacts its absorption, distribution, and target binding.[1] Potentiometric titration is a highly accurate method for determining pKa by measuring the change in pH of a solution upon the addition of a titrant (an acid or a base).

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in purified, degassed water.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The dihydrochloride salt starts in a fully protonated state, so titration with a base will reveal the two deprotonation events.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first equivalence point reveals the pKa of the more acidic proton (on the tertiary amine), and the second reveals the pKa of the less acidic proton (on the secondary amine).

The workflow for this crucial experiment is outlined in the diagram below.

Caption: Workflow for pKa determination via potentiometric titration.

Structural Elucidation and Analytical Control

Beyond physicochemical properties, confirming the structure and purity of the compound is essential.

Expected Spectroscopic Data

-